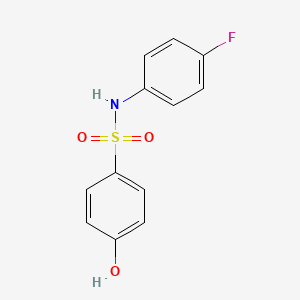

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide, also known as 4-F-Phenyl-1-sulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a white, crystalline solid that has a melting point of approximately 160°C. It is soluble in water, methanol, and other organic solvents. This compound has been used in a variety of scientific research applications, including as an inhibitor in biochemical and physiological studies, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Use in Boronic Acid Derivatives

“N-(4-Fluorophenyl)-4-hydroxybenzene-1-sulfonamide” is used in the synthesis of boronic acid derivatives. It is a key component in the formation of “(4- (N- (4-Fluorophenyl)sulphamoyl)phenyl)boronic acid” and "4- [N- (4-Fluorophenyl)sulphamoyl]benzeneboronic acid" . These compounds have various applications in organic synthesis and medicinal chemistry.

Antibacterial and Antifungal Activities

This compound has been used in the synthesis of “N’‘,N’‘’-bis[(E)-(4-fluorophenyl)methylidene] thiocarbonohydrazide”, a new symmetric derivative of thiocarbohydrazide . This derivative has been tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Rhizopus sps . It has shown to be biologically active in very low concentrations .

Use in Phthalocyanine Derivatives

“N-(4-Fluorophenyl)-4-hydroxybenzene-1-sulfonamide” is also used in the preparation of novel phthalocyanine with four bis (4-fluorophenyl)-methoxy units on the periphery . Phthalocyanines are a class of compounds that have applications in various fields such as photodynamic therapy, dye-sensitized solar cells, and organic light-emitting diodes .

Wirkmechanismus

Target of Action

The primary target of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N, and F–H interactions . This binding inhibits the normal function of SDH, leading to changes in cellular energy production.

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration . This disruption can lead to a decrease in ATP production and an increase in reactive oxygen species, potentially leading to cell death .

Pharmacokinetics

In silico predictions suggest that certain derivatives of this compound have good adme properties . These properties can affect the bioavailability of the compound, influencing its ability to reach its target and exert its effects.

Result of Action

The inhibition of SDH by N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide can lead to changes in cellular energy production and an increase in reactive oxygen species . These changes can potentially lead to cell death, providing a basis for the compound’s potential use as an antifungal agent .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-1-3-10(4-2-9)14-18(16,17)12-7-5-11(15)6-8-12/h1-8,14-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFWLTCRDSBBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)